molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No. B1452049
CAS RN: 1029691-09-5
M. Wt: 197.24 g/mol
InChI Key: UGVXXDSOHKIRJX-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is an organic compound with the chemical formula C12H11N3 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is complex and generally requires multiple steps . A common synthesis route involves reacting 2-amino-benzamide with acetic anhydride, followed by a Michael addition reaction with acrylate ester. The product is then cyclized, deprotected, and cyanated to yield the target product .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile consists of a cyclopenta[b]indole core with an amino group at the 2-position and a carbonitrile group at the 7-position .


Chemical Reactions Analysis

In the synthesis process, 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes several chemical reactions, including Michael addition, cyclization, deprotection, and cyanation .

Safety and Hazards

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is not listed in common hazardous materials lists, but safety precautions should still be taken during handling . Appropriate protective measures should be taken to avoid skin and eye contact, and it should be stored in a sealed container away from fire sources and oxidizers .

Future Directions

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile, as an organic intermediate, has broad applications in drug synthesis and organic synthesis . It can be used to synthesize indole compounds, which have potential pharmacological activity .

properties

IUPAC Name

2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVXXDSOHKIRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676456
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

CAS RN

1029691-09-5
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three neck round bottomed flask, equipped with a mechanical stirrer, prepare a mixture of THF (3100 ml) and ethanol (550 ml). To this mixture add crude 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (170 g, 0.52 mol) and stir for 15 min. Add hydrazine hydrate (90 ml, 1.9 mol) and stir the mixture at room temperature for 16 h. Check by LC/MS to confirm that no starting material remains. Filter the crude reaction in vacuo and wash the solid with THF (2×200 mL). Collect the mother liquors and remove the solvent under vacuum. Purify by silica gel filtration (1.5″ high, very wide SiO2 pad) using (2 M NH3/MeOH)/CH2Cl2 (3-10%). Collect the fractions containing product and remove the solvent. Add acetonitrile (180 ml) and reflux the mixture for 15 min and then cool to room temperature. Collect a brown solid by filtration and dry in vacuo overnight at 40° C. to give the racemic title compound, 55 g (60%). GC-MS: 198 (M+), 196 (M−);
Name
Quantity
3100 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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